molecular formula C11H18O4 B1228742 Oxan-2-one;oxepan-2-one CAS No. 29612-36-0

Oxan-2-one;oxepan-2-one

Cat. No.: B1228742
CAS No.: 29612-36-0
M. Wt: 214.26 g/mol
InChI Key: MSPBQHOXPJAROS-UHFFFAOYSA-N
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Description

Oxan-2-one and oxepan-2-one are cyclic esters, also known as lactones. Oxan-2-one is a six-membered ring lactone, while oxepan-2-one is a seven-membered ring lactone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxan-2-one and oxepan-2-one can be synthesized through various methods. One common method involves the cyclization of hydroxy acids. For example, oxepan-2-one can be synthesized by the cyclization of 6-hydroxyhexanoic acid under acidic conditions . Another method involves the ring-opening polymerization of lactones, which can be catalyzed by various metal catalysts .

Industrial Production Methods

In industrial settings, the production of oxan-2-one and oxepan-2-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired lactones .

Chemical Reactions Analysis

Types of Reactions

Oxan-2-one and oxepan-2-one undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted lactones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxan-2-one and oxepan-2-one have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of oxan-2-one and oxepan-2-one involves their ability to undergo ring-opening polymerization. This process is catalyzed by various metal catalysts and involves the cleavage of the lactone ring, followed by the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonyl group and the subsequent nucleophilic attack by the initiator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxan-2-one and oxepan-2-one are unique due to their ring size and reactivity. The seven-membered ring of oxepan-2-one, for example, provides greater flexibility and reactivity compared to smaller ring lactones. This makes oxepan-2-one particularly useful in the synthesis of polymers with unique properties .

Properties

CAS No.

29612-36-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

oxan-2-one;oxepan-2-one

InChI

InChI=1S/C6H10O2.C5H8O2/c7-6-4-2-1-3-5-8-6;6-5-3-1-2-4-7-5/h1-5H2;1-4H2

InChI Key

MSPBQHOXPJAROS-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCC1.C1CCOC(=O)C1

Canonical SMILES

C1CCC(=O)OCC1.C1CCOC(=O)C1

Synonyms

PECDV
poly(epsilon-caprolactone-delta-valerolactone)

Origin of Product

United States

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